(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic compound that features a difluorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the difluorophenyl group with the azetidine-oxadiazole intermediate using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the azetidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and oxadiazole ring can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluorophenyl)(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-triazol-5-yl)azetidin-1-yl)methanone
- (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone
Uniqueness
The uniqueness of (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl group and the oxadiazole ring allows for unique interactions and reactivity patterns not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-7-16-12(20-17-7)9-5-18(6-9)13(19)8-2-3-10(14)11(15)4-8/h2-4,9H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRDOZFPSFYDBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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